molecular formula C27H29N7OS2 B11419544 2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]butanamide

2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]butanamide

Cat. No.: B11419544
M. Wt: 531.7 g/mol
InChI Key: WDFLRRHAMIMJBS-UHFFFAOYSA-N
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Description

2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]butanamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a combination of triazinoindole and thiadiazine moieties, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]butanamide typically involves multi-step organic reactions. The process may start with the preparation of the triazinoindole and thiadiazine intermediates, followed by their coupling through a sulfanyl linkage.

    Preparation of Triazinoindole Intermediate: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.

    Preparation of Thiadiazine Intermediate: This step may involve the reaction of a thioamide with a hydrazine derivative.

    Coupling Reaction: The final step involves the coupling of the two intermediates using a suitable sulfanylating agent under controlled temperature and pH conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield corresponding amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]butanamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to.

    Pathways Involved: Signaling pathways, metabolic pathways, and other biological processes affected by the compound.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]butanamide
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific combination of triazinoindole and thiadiazine moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H29N7OS2

Molecular Weight

531.7 g/mol

IUPAC Name

2-[(5-butyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]butanamide

InChI

InChI=1S/C27H29N7OS2/c1-4-6-15-34-21-10-8-7-9-19(21)23-24(34)28-27(33-31-23)37-22(5-2)25(35)29-26-32-30-20(16-36-26)18-13-11-17(3)12-14-18/h7-14,22H,4-6,15-16H2,1-3H3,(H,29,32,35)

InChI Key

WDFLRRHAMIMJBS-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SC(CC)C(=O)NC4=NN=C(CS4)C5=CC=C(C=C5)C

Origin of Product

United States

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